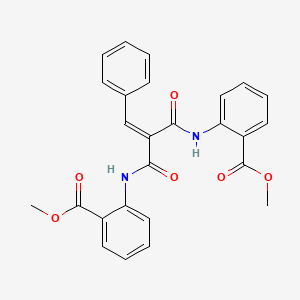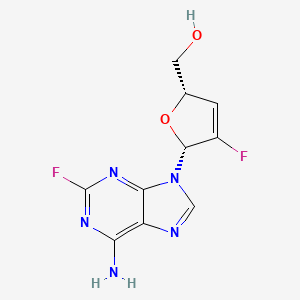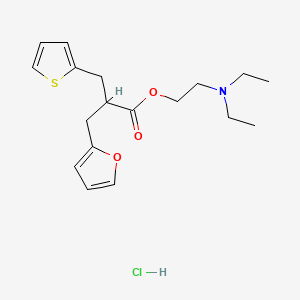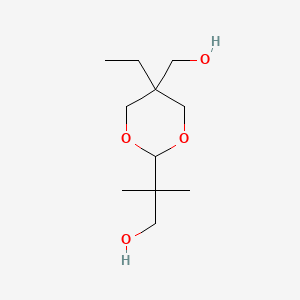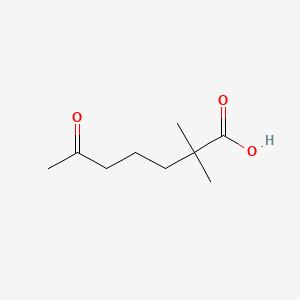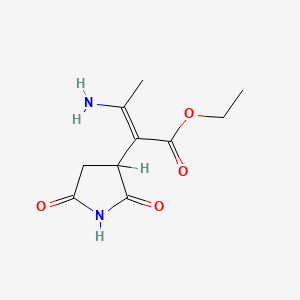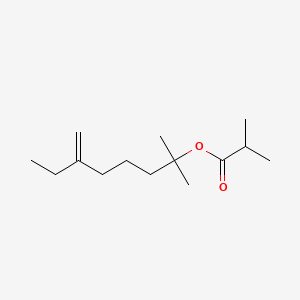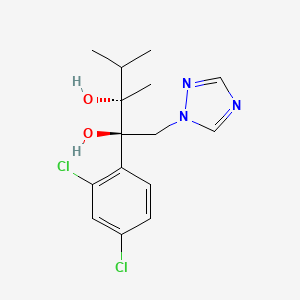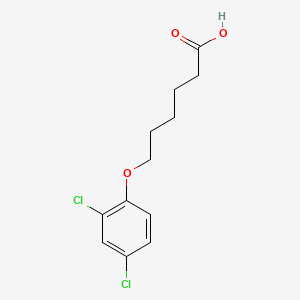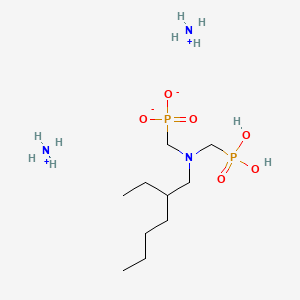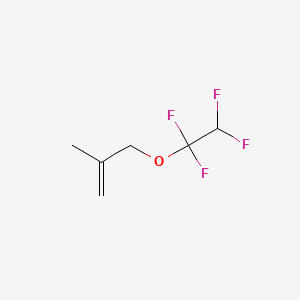
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethanol under specific conditions. A common method includes the use of a strong acid catalyst to facilitate the etherification process. The reaction is carried out at controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene finds applications in various fields:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene involves its interaction with specific molecular targets. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
Comparison: 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is unique due to its propene backbone, which imparts distinct chemical properties compared to its aromatic counterparts like 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
83168-73-4 |
|---|---|
Molekularformel |
C6H8F4O |
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-4(2)3-11-6(9,10)5(7)8/h5H,1,3H2,2H3 |
InChI-Schlüssel |
IQFNZCSQGLXBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
